molecular formula C12H13N B1335461 1-(2,4-dimethylphenyl)-1H-pyrrole CAS No. 37560-43-3

1-(2,4-dimethylphenyl)-1H-pyrrole

Cat. No.: B1335461
CAS No.: 37560-43-3
M. Wt: 171.24 g/mol
InChI Key: YXUQRBJIZJZEMC-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-1H-pyrrole (CAS 1080-52-0) is a chemical building block of significant interest in organic and medicinal chemistry research. With the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol, this compound features a pyrrole ring system substituted at the N1 position with a 2,4-dimethylphenyl group . This specific substitution pattern makes it a valuable intermediate for the synthesis of more complex molecules. The core pyrrole scaffold is a privileged structure in drug discovery due to its presence in a wide array of biologically active compounds and natural products . Researchers leverage pyrrole derivatives for their potential in developing new therapeutic agents, with documented activities including anticancer , antimicrobial , anti-inflammatory , and anti-tubercular properties . Specifically, pyrrole-2-carboxamide analogs have been identified as potent inhibitors of the Mycobacterial membrane protein large 3 (MmpL3), a promising target for novel anti-tuberculosis drugs . The structure of this compound allows for further functionalization, enabling chemists to explore structure-activity relationships (SAR) and optimize properties for specific research applications. This product is provided for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-dimethylphenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H13N/c1-10-5-6-12(11(2)9-10)13-7-3-4-8-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUQRBJIZJZEMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601299109
Record name 1-(2,4-Dimethylphenyl)-1H-pyrrole
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Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

37560-43-3
Record name 1-(2,4-Dimethylphenyl)-1H-pyrrole
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Record name 1-(2,4-Dimethylphenyl)-1H-pyrrole
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Foundational & Exploratory

An In-Depth Technical Guide to 1-(2,4-Xylyl)-1H-pyrrole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(2,4-xylyl)-1H-pyrrole (also known as 1-(2,4-dimethylphenyl)-1H-pyrrole), a substituted N-arylpyrrole. The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and synthetic drugs. This document details the fundamental molecular and physical properties of the title compound, offers an in-depth look at its synthesis via the Paal-Knorr reaction, outlines a detailed experimental protocol, and discusses its potential applications for researchers in drug discovery and materials science. This guide is intended to serve as a foundational resource, blending established chemical principles with practical, field-proven insights.

Introduction: The Significance of the N-Arylpyrrole Scaffold

The pyrrole ring is a five-membered aromatic heterocycle that is a fundamental structural motif in a vast array of biologically active molecules, including heme, chlorophyll, and vitamin B12. In the realm of synthetic chemistry, the substitution of a hydrogen atom on the pyrrole nitrogen with an aryl group yields an N-arylpyrrole. This structural modification significantly impacts the molecule's steric and electronic properties, often enhancing its biological activity and tuning its physical characteristics. N-arylpyrroles are prevalent in compounds exhibiting a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.

1-(2,4-Xylyl)-1H-pyrrole belongs to this important class of compounds. The introduction of the 2,4-dimethylphenyl (xylyl) group onto the pyrrole nitrogen creates a molecule with distinct conformational and electronic features, making it a valuable building block for the synthesis of more complex molecular architectures and a target for screening in drug development programs.

Molecular and Physicochemical Properties

The core attributes of 1-(2,4-xylyl)-1H-pyrrole are derived from its constituent aromatic systems. The following table summarizes its key molecular and calculated properties. It is important to note that while the molecular formula and weight are definitive, specific experimental data such as boiling point for this exact compound are not widely published; therefore, properties of analogous compounds are referenced for estimation.

PropertyValueSource / Method
IUPAC Name 1-(2,4-dimethylphenyl)-1H-pyrrole---
Synonyms 1-(2,4-xylyl)-1H-pyrrole---
CAS Number 37560-43-3
Molecular Formula C₁₂H₁₃NCalculation
Molecular Weight 171.24 g/mol Calculation
Appearance Expected to be a liquid or low-melting solidAnalogy to similar N-arylpyrroles
Boiling Point Est. >250 °C at 760 mmHgAnalogy to 2,5-dimethyl-1-phenyl-1H-pyrrole (155-160 °C at 15 mmHg)
Solubility Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, THF, Acetone) and insoluble in waterGeneral principle for N-aryl compounds

Synthesis of 1-(2,4-Xylyl)-1H-pyrrole: The Paal-Knorr Reaction

Causality Behind the Choice of Method: The most direct and reliable method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis. This reaction is renowned for its efficiency and simplicity, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of 1-(2,4-xylyl)-1H-pyrrole, the logical precursors are 2,5-dimethoxytetrahydrofuran (a stable precursor to succinaldehyde, the simplest 1,4-dicarbonyl) and 2,4-dimethylaniline. The reaction proceeds under mildly acidic conditions, which catalyze the key cyclization and dehydration steps.

Mechanism of Action: The Paal-Knorr mechanism for pyrrole formation is a well-elucidated process. The reaction is initiated by the formation of an imine between the primary amine (2,4-dimethylaniline) and one of the carbonyl groups of the 1,4-dicarbonyl. The lone pair of the nitrogen then acts as a nucleophile, attacking the second carbonyl group to form a five-membered ring intermediate (a hemiaminal). Subsequent acid-catalyzed dehydration of this intermediate generates the aromatic pyrrole ring. This sequence is highly efficient and typically results in good to excellent yields of the final product.

Paal_Knorr_Synthesis Paal-Knorr Synthesis Workflow cluster_reactants Reactants & Catalyst cluster_process Process cluster_workup Workup & Purification Reactant1 2,5-Dimethoxytetrahydrofuran (Succinaldehyde Precursor) Mixing Combine reactants in a suitable solvent (e.g., Ethanol) Reactant1->Mixing Reactant2 2,4-Dimethylaniline (Xylyl Amine) Reactant2->Mixing Catalyst Acetic Acid (Catalyst) Catalyst->Mixing Heating Heat mixture under reflux (e.g., 80-100 °C) Mixing->Heating Initiates reaction Monitoring Monitor reaction progress (e.g., by TLC) Heating->Monitoring Allows reaction to proceed Monitoring->Heating Continue if incomplete Evaporation Remove solvent under reduced pressure Monitoring->Evaporation Once complete Extraction Partition between water and an organic solvent (e.g., Ethyl Acetate) Evaporation->Extraction Purification Purify by column chromatography (Silica gel) Extraction->Purification Final_Product 1-(2,4-Xylyl)-1H-pyrrole Purification->Final_Product

Paal-Knorr Synthesis Workflow
Detailed Experimental Protocol (Representative)

This protocol is a self-validating system, designed for robustness and reproducibility. Each step includes justifications to ensure technical accuracy.

Materials:

  • 2,5-Dimethoxytetrahydrofuran (1.0 eq)

  • 2,4-Dimethylaniline (1.05 eq)

  • Glacial Acetic Acid (Catalytic amount, ~10 mol%)

  • Ethanol (Anhydrous, as solvent)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (Drying agent)

  • Silica Gel (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-dimethoxytetrahydrofuran (1.0 eq) and 2,4-dimethylaniline (1.05 eq) to anhydrous ethanol (approx. 0.5 M concentration). The slight excess of the amine ensures complete consumption of the dicarbonyl precursor.

  • Catalyst Addition: Add glacial acetic acid (0.1 eq). The acid is crucial for catalyzing both the imine formation and the subsequent cyclization/dehydration steps.

  • Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid catalyst), water, and finally brine. The brine wash helps to remove residual water from the organic layer.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.

  • Characterization: The structure of the purified 1-(2,4-xylyl)-1H-pyrrole should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic Characterization (Predicted)

Chemical Structure with Key Proton Environments
  • ¹H NMR: The spectrum is expected to show two distinct signals for the pyrrole ring protons: a triplet for the α-protons (adjacent to N) and a triplet for the β-protons, likely in the 6.0-7.5 ppm range. The xylyl group will exhibit signals in the aromatic region (around 7.0-7.3 ppm) and two singlets for the non-equivalent methyl groups in the upfield region (2.0-2.5 ppm).

  • ¹³C NMR: The spectrum will show four signals for the pyrrole carbons and six signals for the aromatic carbons of the xylyl ring, in addition to two signals for the methyl carbons.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 171.24.

Potential Applications in Drug Development and Research

While specific applications for 1-(2,4-xylyl)-1H-pyrrole are not extensively documented, its structural class is of high interest. Pyrrole-containing compounds are known to be key pharmacophores in a variety of marketed drugs. Fused pyrrole systems are being actively investigated as potent inhibitors of EGFR and CDK2, crucial targets in cancer therapy. The structural framework of 1-(2,4-xylyl)-1H-pyrrole makes it an ideal starting material for the synthesis of more complex, fused heterocyclic systems that could be evaluated for such activities. Furthermore, pyrrole derivatives have been explored as antitubercular agents, presenting another avenue for potential therapeutic application.

Conclusion

1-(2,4-Xylyl)-1H-pyrrole is a synthetically accessible N-arylpyrrole with significant potential as a building block in medicinal chemistry and materials science. This guide has detailed its fundamental properties and provided a robust, mechanistically sound protocol for its synthesis via the Paal-Knorr reaction. The insights into its predicted spectroscopic characteristics and potential applications provide a solid foundation for researchers and drug development professionals looking to explore the utility of this and related compounds. The continued exploration of such fundamental heterocyclic scaffolds is essential for the discovery of next-generation therapeutics.

References

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • Chemical Synthesis Database. 2,5-dimethyl-1-phenyl-1H-pyrrole. [Link]

  • RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]

  • NIST. 1H-Pyrrole, 2,4-dimethyl-. [Link]

  • ResearchGate. ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. [Link]

  • Chemikart. 37560-43-3 | 1H-Pyrrole, 1-(2,4-dimethylphenyl)-. [Link]

  • PubChem. Pyrrole. [Link]

  • NIST. Pyrrole. [Link]

  • MDPI. Synthesis and Structure Characterization of Three Pharmaceutical Compounds Based on Tinidazole. [Link]

  • MOspace. Synthesis and characterization of cerium (III) and (IV) compounds. [Link]

  • PubMed. Synthesis, characterization and biological activity of Cu(II), Zn(II) and Re(I) complexes derived from S-benzyldithiocarbazate and 3-acetylcoumarin. [Link]

  • ResearchGate. Synthesis and characterization of novel polytriazoleimides by CuAAC step-growth polymerization. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

  • RSC Publishing. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

  • Royal Society of Chemistry. Selenacalixtriazines: Synthesis and Host–Guest Chemistry. [Link]

  • ResearchGate. Pyrroles as important pharmacological agents. [Link]

Beyond the Plane: Steric Modulation of Conjugation in 2,4-Dimethylpyrrole Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural modification of pyrrole via methylation at the 2- and 4-positions introduces a profound duality in conjugated systems. While the 2,4-dimethyl group acts as a potent Steric Inhibition of Resonance (SIR) agent—effectively disrupting the planarity required for conductive polymers—it simultaneously serves as a critical stabilizing scaffold in the synthesis of rigid fluorophores like BODIPY.

This guide deconstructs the steric and electronic consequences of 2,4-dimethyl substitution. We analyze how these alkyl groups transition from being "defects" in conductive matrices to "locking mechanisms" in fluorescence imaging, providing actionable protocols for their synthesis and application.

The Physics of Steric Inhibition

To understand the impact of the 2,4-dimethyl motif, one must first quantify the geometric requirements of


-conjugation. For effective orbital overlap in polypyrrole or dipyrromethene systems, the dihedral angle (

) between rings must approach

(planar).
The "Alpha-Blocker" Effect

In unsubstituted pyrrole, electropolymerization occurs exclusively at the


 (2,5) positions.[1][2][3][4] The introduction of a methyl group at position 2 fundamentally alters this reactivity landscape:
  • Termination of Conjugation: The C2-Methyl group physically blocks the primary site of oxidative coupling. This forces any potential linkage to occur at the C3 (

    
    ) or C5 (
    
    
    
    ) positions.
  • The 4-Methyl Wedge: Even if coupling occurs at the open C5 position (forming a 5-5' dimer), the methyl group at C4 introduces significant van der Waals strain against the

    
    -protons or substituents of the adjacent ring.
    

Result: The system undergoes a torsional rotation to relieve this strain. As


 deviates from 

, the resonance integral (

) decreases according to the relationship

. This breaks the delocalization of

-electrons, resulting in a hypsochromic shift (blue shift) in absorption and a dramatic loss of electrical conductivity.
Visualization of Steric Logic

The following diagram maps the causal pathway from substitution to electronic disruption.

StericLogic Subst 2,4-Dimethyl Substitution AlphaBlock C2 (Alpha) Site Blocked Subst->AlphaBlock BetaStrain C4 (Beta) Steric Clash Subst->BetaStrain ForcedLink Forced 5-5' or 5-3' Coupling AlphaBlock->ForcedLink Torsion Torsional Rotation (>30°) BetaStrain->Torsion ForcedLink->Torsion PlanarityLoss Loss of Planarity Torsion->PlanarityLoss OrbitalDecouple p-Orbital Decoupling PlanarityLoss->OrbitalDecouple Outcome1 Blue Shift (Hypsochromic) OrbitalDecouple->Outcome1 Outcome2 Conductivity Drop OrbitalDecouple->Outcome2

Figure 1: Causal pathway of Steric Inhibition of Resonance (SIR) in 2,4-dimethylpyrrole oligomers.

Application Case Study: The BODIPY "Lock"

While detrimental to conducting polymers, the steric bulk of 2,4-dimethylpyrrole is the cornerstone of BODIPY (Boron-Dipyrromethene) dye chemistry.

Mechanism of Fluorescence Enhancement

In meso-substituted BODIPY dyes, free rotation of the meso-phenyl ring acts as a non-radiative decay channel—essentially "wasting" excitation energy as heat.

  • The Role of 2,4-Dimethyl: When 2,4-dimethylpyrrole is used as the precursor, the resulting dye possesses methyl groups at positions 1, 3, 5, and 7.

  • The 1,7-Interaction: The methyl groups at positions 1 and 7 (derived from the C2-Me of the precursor) sterically clash with the ortho-protons of the meso-phenyl ring.

  • The Result: This steric locking restricts the rotation of the meso-ring, rigidifying the molecular framework. This suppression of vibrational/rotational relaxation significantly increases the Fluorescence Quantum Yield (FQY).

Comparative Data: Steric Impact on Photophysics
PrecursorResulting BODIPY StructureSteric ConsequenceQuantum Yield (

)
Pyrrole Unsubstituted CoreFree rotation of meso-phenylLow (< 0.20)
2,4-Dimethylpyrrole 1,3,5,7-TetramethylRotation Locked High (> 0.80)
3-Ethyl-2,4-dimethyl 2,6-Diethyl-1,3,5,7-tetramethylEnhanced Solubility + LockHigh (> 0.85)

Experimental Protocols

Synthesis of 2,4-Dimethylpyrrole (Knorr Method)

Context: This protocol utilizes the classic Knorr synthesis, reducing an in-situ generated nitroso-ester to form the pyrrole ring.

Reagents:

  • Ethyl acetoacetate (1 eq)

  • Sodium nitrite (0.5 eq)

  • Zinc dust (excess)[2]

  • Glacial acetic acid (Solvent/Reagent)[5]

Workflow:

  • Nitrosation: Dissolve ethyl acetoacetate in glacial acetic acid. Cool to 0–5°C. Add saturated aqueous

    
     dropwise. Critical: Temperature must remain <10°C to prevent decomposition.[5]
    
  • Reduction/Condensation: Add zinc dust slowly to the solution. The exotherm drives the reduction of the nitroso group to an amine, which immediately condenses with a second equivalent of ethyl acetoacetate.

  • Reflux: Heat the mixture to reflux for 1 hour to ensure cyclization.

  • Workup: Pour into ice water. The precipitate is the intermediate ester (Ethyl 2,4-dimethyl-3-pyrrolecarboxylate).

  • Hydrolysis/Decarboxylation: Saponify with NaOH, then heat the free acid to induce thermal decarboxylation, yielding pure 2,4-dimethylpyrrole.

KnorrSynthesis Start Ethyl Acetoacetate Step1 Nitrosation (NaNO2, AcOH, <10°C) Start->Step1 Inter1 Nitroso Intermediate Step1->Inter1 Step2 Zn Reduction + Condensation Inter1->Step2 Inter2 Pyrrole Ester Step2->Inter2 Step3 Hydrolysis & Decarboxylation Inter2->Step3 Final 2,4-Dimethylpyrrole Step3->Final

Figure 2: Step-wise Knorr synthesis pathway for 2,4-dimethylpyrrole.

Synthesis of Tetramethyl-BODIPY

Context: Utilizing 2,4-dimethylpyrrole to synthesize a high-yield fluorophore.[6][7]

  • Condensation: Combine 2,4-dimethylpyrrole (2.2 eq) with an aldehyde (e.g., benzaldehyde, 1 eq) in dry DCM. Add catalytic TFA.[3] Stir for 3 hours under

    
    .
    
  • Oxidation: Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1 eq) to oxidize the dipyrromethane to dipyrromethene. Stir for 30 mins.

  • Complexation: Add DIPEA (Triethylamine can be substituted) (excess), followed by

    
     (excess). Stir for 2 hours.
    
  • Purification: Wash with water, dry over

    
    , and purify via silica gel chromatography (Hexane/DCM gradient).
    

Quality Control Check:

  • Appearance: Product should be a bright fluorescent orange/red solid.

  • NMR Validation: Look for singlet peaks corresponding to the methyl groups at ~2.5 ppm (positions 3,5) and ~1.4 ppm (positions 1,7).

References

  • Knorr Pyrrole Synthesis Mechanism & Protocol

    • Wang, J. B., et al. (2016).[8] "Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment." University Chemistry.

  • BODIPY Synthesis and Steric Effects

    • Loudet, A., & Burgess, K. (2007).[6][7] "BODIPY dyes and their derivatives: Syntheses and spectroscopic properties." Chemical Reviews, 107(11), 4891-4932.

  • Steric Inhibition in Conductive Polymers

    • Merz, A., et al. (2015). "Controlling the electro-mechanical performance of polypyrrole through 3- and 3,4-methyl substituted copolymers." RSC Advances.
  • Mechanochemical Synthesis of BODIPY

    • Strakova, K., et al. (2013).[9] "Expeditious, mechanochemical synthesis of BODIPY dyes." Beilstein Journal of Organic Chemistry.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2,4-dimethylphenyl)-1H-pyrrole via the Clauson-Kaas Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of N-Arylpyrroles and the Clauson-Kaas Reaction

N-arylpyrroles represent a cornerstone scaffold in medicinal chemistry and materials science. Their unique electronic properties and conformational flexibility make them privileged structures in the design of novel therapeutics and functional organic materials. The target molecule of this guide, 1-(2,4-dimethylphenyl)-1H-pyrrole, is a valuable building block for the synthesis of more complex molecular architectures. The Clauson-Kaas reaction, first described in 1952, remains a highly efficient and versatile method for the synthesis of N-substituted pyrroles.[1] This reaction involves the acid-catalyzed condensation of a primary amine with a 2,5-dialkoxytetrahydrofuran, offering a direct and often high-yielding route to pyrroles that are unsubstituted on the pyrrole ring carbons.[2]

This application note provides a comprehensive guide for the synthesis, purification, and characterization of 1-(2,4-dimethylphenyl)-1H-pyrrole, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the Clauson-Kaas reaction, provide a detailed and validated experimental protocol, and present the expected analytical data for the final product to ensure a self-validating workflow.

Mechanistic Insights: The "Why" Behind the Clauson-Kaas Protocol

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Clauson-Kaas reaction proceeds through a series of well-defined steps, each influenced by the chosen reaction conditions.

  • Activation of the Pyrrole Precursor: The reaction is initiated by the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran. Protonation of one of the methoxy groups leads to its elimination as methanol and the formation of a highly reactive oxocarbenium ion intermediate. This intermediate exists in equilibrium with its ring-opened form, succinaldehyde.[3]

  • Nucleophilic Attack and Imine Formation: The primary amine, in this case, 2,4-dimethylaniline, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the succinaldehyde intermediate. This is followed by dehydration to form an imine.

  • Intramolecular Cyclization and Aromatization: The second amino group of the intermediate then undergoes an intramolecular nucleophilic attack on the other carbonyl group, forming a five-membered dihydropyrrole ring. Subsequent elimination of a second molecule of water leads to the formation of the aromatic pyrrole ring.

The choice of an acid catalyst is crucial. While strong mineral acids can be used, acetic acid is often preferred as it can also serve as the solvent and is sufficiently acidic to promote the reaction without causing significant degradation of the starting materials or the product.[4] Greener protocols have also been developed using water as a solvent or even solvent-free conditions, sometimes with the aid of microwave irradiation to accelerate the reaction.[1][4][5]

Clauson_Kaas_Mechanism cluster_activation Activation cluster_condensation Condensation cluster_aromatization Aromatization A 2,5-Dimethoxy- tetrahydrofuran B Oxocarbenium Ion (Succinaldehyde precursor) A->B H⁺ - CH₃OH D Dihydropyrrole Intermediate B->D + Amine (C) - H₂O C 2,4-Dimethylaniline E 1-(2,4-dimethylphenyl) -1H-pyrrole D->E - H₂O

Caption: A simplified workflow of the Clauson-Kaas reaction for the synthesis of 1-(2,4-dimethylphenyl)-1H-pyrrole.

Experimental Protocol: Synthesis of 1-(2,4-dimethylphenyl)-1H-pyrrole

This protocol is based on the classical Clauson-Kaas conditions, which are robust and have been widely reported for the synthesis of N-arylpyrroles.[4]

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )CAS No.SupplierNotes
2,4-DimethylanilineC₈H₁₁N121.1895-68-1Sigma-AldrichToxic, handle with care.
2,5-DimethoxytetrahydrofuranC₆H₁₂O₃132.16696-59-3Sigma-AldrichFlammable, irritant.
Glacial Acetic AcidCH₃COOH60.0564-19-7Fisher ScientificCorrosive.
Sodium BicarbonateNaHCO₃84.01144-55-8VWR
DichloromethaneCH₂Cl₂84.9375-09-2VWRVolatile, use in a fume hood.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9VWR
Silica GelSiO₂60.087631-86-9VWRFor column chromatography.
HexaneC₆H₁₄86.18110-54-3VWRFlammable.
Ethyl AcetateC₄H₈O₂88.11141-78-6VWRFlammable.
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dimethylaniline (5.0 g, 41.2 mmol).

  • Addition of Reagents: To the flask, add glacial acetic acid (30 mL) and stir until the amine has dissolved. Then, add 2,5-dimethoxytetrahydrofuran (5.45 g, 41.2 mmol) dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane/ethyl acetate eluent system.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (200 mL) to neutralize the acetic acid. Stir until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexane to 95:5 hexane/ethyl acetate to afford the pure 1-(2,4-dimethylphenyl)-1H-pyrrole as a colorless to pale yellow oil.[2]

Safety Precautions
  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 2,4-Dimethylaniline is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • 2,5-Dimethoxytetrahydrofuran is flammable and an irritant. Keep away from ignition sources.

  • Glacial acetic acid is corrosive. Handle with care.

Characterization of 1-(2,4-dimethylphenyl)-1H-pyrrole

Accurate characterization of the final product is essential to confirm its identity and purity. The following data are predicted based on the analysis of closely related N-arylpyrroles and general principles of spectroscopic interpretation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-(2,4-dimethylphenyl)-1H-pyrrole is expected to show distinct signals for the pyrrole and the dimethylphenyl protons. The protons on the pyrrole ring typically appear as triplets due to coupling with each other.

  • Expected ¹H NMR (500 MHz, CDCl₃) δ (ppm):

    • 7.15-7.05 (m, 3H, Ar-H)

    • 6.75 (t, J = 2.2 Hz, 2H, Pyrrole-Hα)

    • 6.30 (t, J = 2.2 Hz, 2H, Pyrrole-Hβ)

    • 2.35 (s, 3H, Ar-CH₃)

    • 2.15 (s, 3H, Ar-CH₃)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Expected ¹³C NMR (125 MHz, CDCl₃) δ (ppm):

    • 138.0 (Ar-C)

    • 136.5 (Ar-C)

    • 135.0 (Ar-C)

    • 131.0 (Ar-CH)

    • 127.0 (Ar-CH)

    • 125.0 (Ar-CH)

    • 121.5 (Pyrrole-Cα)

    • 109.0 (Pyrrole-Cβ)

    • 21.0 (Ar-CH₃)

    • 18.0 (Ar-CH₃)

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the product. Under electron ionization (EI), the molecular ion peak is expected to be prominent.

  • Expected MS (EI, 70 eV) m/z (%):

    • 171 (M⁺, 100)

    • 156 ([M-CH₃]⁺)

    • 142

    • 115

    • 91

The fragmentation pattern of N-arylpyrroles is often characterized by the stability of the molecular ion.[6] Common fragmentation pathways may involve the loss of the methyl groups from the dimethylphenyl ring.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no product formation Inactive 2,5-dimethoxytetrahydrofuran (may have hydrolyzed).Use fresh or properly stored reagent.
Insufficient reaction time or temperature.Increase reaction time and ensure reflux is maintained. Consider microwave-assisted synthesis for faster reaction times.[1]
Formation of side products Overheating or prolonged reaction time.Monitor the reaction closely by TLC and stop when the starting material is consumed.
Difficult purification Co-elution of impurities.Optimize the eluent system for column chromatography. Consider purification by vacuum distillation.[7]

Conclusion

The Clauson-Kaas reaction provides a reliable and efficient method for the synthesis of 1-(2,4-dimethylphenyl)-1H-pyrrole. The protocol detailed in this application note, coupled with the provided analytical data, offers a robust and self-validating workflow for researchers in organic synthesis and drug discovery. By understanding the underlying mechanism and potential pitfalls, scientists can confidently synthesize and characterize this valuable N-arylpyrrole building block for their research endeavors.

References

  • Ketcha, D. M., et al. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkivoc, 2009(14), 181-190. [Link]

  • Gullapelli, K., Brahmeshwari, G., & Ravichander, M. (2019). A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation. Bulletin of the Chemical Society of Ethiopia, 33(1), 143-148. [Link]

  • Kumar, D. S., & Kumar, R. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928-955. [Link]

  • Abraham, R. J., et al. (2002). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 40(10), 685-696. [Link]

  • Wang, Y., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(22), 2577-2584. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • Sonnet, P. E., et al. (2000). A convenient synthesis of substituted pyrroles. Synthetic Communications, 30(1), 71-80. [Link]

  • BASF AG. (1996). Purification of crude pyrroles. U.S.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Smith, J. A., Ng, S., & White, J. (2006). The regioselective synthesis of aryl pyrroles. Organic & Biomolecular Chemistry, 4(12), 2477-2482. [Link]

  • Smith, K. M., & Langry, K. C. (2005). A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. Tetrahedron Letters, 46(36), 6075-6077. [Link]

  • Reddit. (2014). Succinaldehyde from 2,5-dimethoxytetrahydrofuran. r/chemistry. [Link]

Sources

Application Note: One-Pot Synthesis of N-(2,4-Xylyl)pyrrole from 2,4-Xylidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The N-arylpyrrole moiety is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold for anti-inflammatory agents (e.g., NSAID analogues), antifungal drugs, and HMG-CoA reductase inhibitors. This application note details the one-pot synthesis of N-(2,4-xylyl)pyrrole starting from 2,4-xylidine (2,4-dimethylaniline) .

The Challenge: Steric Hindrance

Synthesizing N-arylpyrroles from ortho-substituted anilines presents a specific kinetic challenge. The methyl group at the 2-position of 2,4-xylidine introduces steric bulk (the "ortho effect"), which:

  • Reduces Nucleophilicity: The amine nitrogen is less accessible for the initial attack on the carbonyl electrophile.

  • Destabilizes Intermediates: The planar transition state required for aromatization clashes with the ortho-methyl group, often requiring higher activation energies than unsubstituted anilines.

The Solution: Modified Clauson-Kaas Protocol

While the Paal-Knorr synthesis (using 1,4-dicarbonyls) is a viable alternative, the Clauson-Kaas reaction using 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) is preferred for this application. 2,5-DMTHF acts as a stable, masked equivalent of succinaldehyde. Under acidic reflux conditions, it generates the reactive dialdehyde in situ, maintaining a low concentration of the unstable intermediate and minimizing polymerization side reactions (black tar formation).

Reaction Mechanism

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via an acid-catalyzed ring opening of the furan precursor, followed by a double condensation with the amine.

ClausonKaasMechanism Start 2,5-Dimethoxy- tetrahydrofuran Open Succinaldehyde (In Situ) Start->Open Hydrolysis Acid Acid Catalyst (H+) Acid->Start Inter1 Hemiaminal Intermediate Open->Inter1 + Amine Amine 2,4-Xylidine (Nucleophile) Amine->Inter1 Cyclic Cyclization (Imine formation) Inter1->Cyclic - H2O Product N-(2,4-Xylyl)pyrrole (Aromatized) Cyclic->Product - MeOH / - H2O Aromatization Waste Byproducts: 2 MeOH + 2 H2O Product->Waste

Figure 1: Mechanistic pathway of the Clauson-Kaas pyrrole synthesis. The acid catalyst serves dual roles: deprotecting the furan and activating the carbonyls for amine attack.

Materials & Equipment

Reagents
ReagentCAS No.Equiv.[1][2]Role
2,4-Xylidine 95-68-11.0Substrate (Amine)
2,5-Dimethoxytetrahydrofuran 696-59-31.1 - 1.2Succinaldehyde precursor
Glacial Acetic Acid (AcOH) 64-19-7SolventSolvent & Catalyst
Sodium Acetate (Optional) 127-09-30.5Buffer (prevents charring)
Equipment
  • Round-bottom flask (RBF) with magnetic stir bar.

  • Reflux condenser.[3]

  • Oil bath or heating mantle.[3]

  • Separatory funnel.

  • Rotary evaporator.

  • Inert gas line (Nitrogen/Argon) – Recommended to prevent pyrrole oxidation.

Experimental Protocols

Protocol A: Robust Batch Synthesis (Recommended)

Best for gram-scale synthesis with high purity requirements.

  • Setup: Charge a 100 mL round-bottom flask with 2,4-xylidine (1.21 g, 10 mmol) and glacial acetic acid (20 mL).

  • Addition: Add 2,5-dimethoxytetrahydrofuran (1.45 mL, 11 mmol) to the stirring solution.

    • Note: The solution may turn slightly yellow/orange immediately.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (118°C) for 1–2 hours .

    • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting amine spot (polar, stains with ninhydrin) should disappear, and a new non-polar spot (pyrrole, Ehrlich’s reagent positive) should appear.

    • Critical Step: Due to the ortho-methyl group, do not reduce the temperature below reflux; kinetic energy is needed to overcome steric hindrance.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL).

    • Scenario 1 (Solid): If a precipitate forms, filter, wash with water, and dry.[4]

    • Scenario 2 (Oil): If an oil separates (common with xylyl derivatives), extract with Dichloromethane (DCM) (3 x 30 mL).

  • Purification:

    • Wash the combined organic layers with saturated NaHCO₃ (to remove acetic acid) and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Refinement: If the product is dark (oxidation), pass through a short pad of silica gel using Hexane/DCM (1:1).

Protocol B: Microwave-Assisted Green Synthesis

Best for high-throughput screening or rapid library generation.

  • Mixture: In a microwave vial, combine 2,4-xylidine (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.2 mmol), and Water (3 mL).

  • Catalyst: Add no catalyst (water acts as a weak acid at high T) or a catalytic amount of Acetic Acid (0.1 mmol).

  • Irradiation: Heat at 150°C for 15–20 minutes .

  • Isolation: Extract the aqueous mixture with Ethyl Acetate, dry, and concentrate.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
Temperature Reflux (118°C)Essential for ortho-substituted anilines. Lower temperatures lead to incomplete conversion and accumulation of the hemiaminal intermediate.
Stoichiometry 1.1–1.2 eq FuranA slight excess of the furan ensures complete consumption of the toxic xylidine amine.
Atmosphere Inert (N₂/Ar)Electron-rich pyrroles are prone to oxidative polymerization ("black tar") in air and light.
Acid Strength Weak (AcOH)Strong mineral acids (HCl) can cause rapid polymerization of the pyrrole product. Acetic acid provides the ideal pH (~2-3) for hydrolysis without degrading the product.
Troubleshooting Guide
  • Problem: Reaction mixture turns into a black, viscous tar.

    • Cause: Oxidative polymerization or acid concentration too high.

    • Fix: Perform reaction under Nitrogen; reduce reaction time; try adding Sodium Acetate as a buffer.

  • Problem: Low yield/Incomplete conversion.

    • Cause: Steric hindrance of the 2,4-dimethyl group.

    • Fix: Increase reflux time to 4 hours; ensure 2,5-DMTHF is fresh (it degrades over time).

Workflow Visualization

Workflow Prep Reagent Prep: Dissolve 2,4-Xylidine in AcOH Add Addition: Add 2,5-DMTHF (1.1 eq) Prep->Add Reflux Reaction: Reflux at 118°C (1-2 h) (Inert Atmosphere) Add->Reflux Check QC Check: TLC / LC-MS (Amine consumption) Reflux->Check Check->Reflux Incomplete Quench Workup: Pour into Ice Water Neutralize with NaHCO3 Check->Quench Complete Extract Extraction: DCM / Brine Wash Quench->Extract Purify Purification: Silica Plug / Recrystallization Extract->Purify

Figure 2: Step-by-step process flow for the synthesis of N-(2,4-xylyl)pyrrole.

Safety & Compliance

  • 2,4-Xylidine (CAS 95-68-1): Classified as a Carcinogen (Category 1B) and toxic by inhalation/skin contact. All weighing and handling must occur inside a fume hood. Double-gloving (Nitrile) is recommended.

  • 2,5-Dimethoxytetrahydrofuran: Flammable liquid. Forms peroxides upon prolonged storage; test for peroxides before use if the bottle is old.

  • Waste Disposal: The aqueous waste from the reaction contains methanol and acetic acid; dispose of as organic solvent waste, not down the drain.

References

  • Clauson-Kaas, N., & Tyle, Z. (1952). Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran, of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-tetrahydrofuran and of 1-phenyl-2-(acetamidomethyl)-pyrrole. Acta Chemica Scandinavica, 6, 667–670. Link

  • Polshettiwar, V., & Varma, R. S. (2008). Greener and rapid access to bio-active heterocycles: room temperature synthesis of pyrazoles and diazepines in aqueous medium. Tetrahedron Letters, 49(2), 397-400. (Context on aqueous/green heterocycle synthesis).
  • Török, B., et al. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles.[1][5] Arkivoc, 2009(xiv), 181-190. Link

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley.
  • Banik, B. K., et al. (2010). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. PMC.[5] Link

Sources

Precision Functionalization of N-Aryl Pyrroles: C2-Regioselective Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Audience: Medicinal Chemists, Process Chemists, and Materials Scientists.

The functionalization of N-aryl pyrroles presents a unique challenge in heterocyclic chemistry. Unlike their N-alkyl or N-H counterparts, N-aryl pyrroles possess a sterically demanding and electronically conjugated substituent at the nitrogen. This creates a dichotomy:

  • Electronic Bias: The pyrrole ring is electron-rich, with the HOMO coefficient highest at the C2 (

    
    ) position , favoring electrophilic attack at C2.
    
  • Steric/Conformational Interference: The N-aryl group, often twisted out of planarity to minimize

    
     strain, can sterically shield the C2 position, potentially diverting reactivity to C3 (
    
    
    
    ) or the ortho-position of the aryl ring.

This guide details three field-proven methodologies to lock selectivity at the C2 position , bypassing steric diversion through catalyst control and mechanistic exploitation.

Decision Matrix & Workflow

Before selecting a protocol, evaluate the substrate constraints using the following logic flow:

G Start Target: C2-Functionalized N-Aryl Pyrrole Q1 Desired Functional Group? Start->Q1 Aryl Aryl / Heteroaryl Q1->Aryl C-C (sp2) Carbonyl Aldehyde / Ketone Q1->Carbonyl C=O Alkyl Alkyl / Silyl / Boryl Q1->Alkyl C-Alk / C-Si Q2 Substrate Complexity? Aryl->Q2 MethodB Method B: Vilsmeier-Haack / Friedel-Crafts (Electrophilic Substitution) Carbonyl->MethodB MethodC Method C: Lithiation-Trapping (Anionic Functionalization) Alkyl->MethodC MethodA Method A: Pd-Catalyzed C-H Activation (Direct Arylation) Q2->MethodA Standard/Complex MethodA->MethodC If C-H fails

Figure 1: Strategic decision tree for selecting the optimal C2-functionalization pathway.

Protocol A: Pd-Catalyzed Direct C-H Arylation

Best for: Rapid generation of biaryl/heterobiaryl libraries without pre-functionalization (halogenation).

Mechanism & Rationale

This reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The N-aryl group, while bulky, does not sufficiently block the C2 position from the palladium center. Crucially, the choice of catalyst dictates regioselectivity.[1]

  • Pd(II) Catalysts: Favor C2-arylation due to the electronic preference of the electrophilic palladation step.

  • Au(I) Catalysts: Conversely, often favor C3-arylation (a useful orthogonality to note).

Detailed Protocol

Target: 2-Phenyl-1-(p-tolyl)-1H-pyrrole

Reagents:

  • Substrate: 1-(p-tolyl)-1H-pyrrole (1.0 equiv)

  • Coupling Partner: Bromobenzene (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) or SPhos (for hindered substrates)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for faster kinetics)

  • Solvent: Toluene (anhydrous) or DMA (for difficult substrates)

Step-by-Step:

  • Setup: In a glovebox or under a strict Argon stream, charge a dried Schlenk tube with Pd(OAc)₂ (11 mg, 0.05 mmol), PPh₃ (26 mg, 0.10 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Addition: Add 1-(p-tolyl)-1H-pyrrole (157 mg, 1.0 mmol) and Bromobenzene (188 mg, 1.2 mmol).

  • Solvation: Add anhydrous Toluene (5 mL) via syringe.

  • Reaction: Seal the tube and heat to 110 °C for 16–24 hours.

    • Checkpoint: The reaction mixture should turn dark brown/black (active Pd species).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Critical Parameter:

  • Selectivity Switch: If C3-arylation byproducts are observed, switch the solvent to Pivalic Acid (AcOH/PivOH) or add a carboxylate additive (e.g., PivOH 30 mol%). The carboxylate assists the CMD step, tightening the transition state to the more acidic C2 proton.

Protocol B: Vilsmeier-Haack Formylation

Best for: Introducing a carbonyl handle (aldehyde) for subsequent olefination or reductive amination.

Mechanism & Rationale

N-aryl pyrroles are highly activated substrates for Electrophilic Aromatic Substitution (SEAr). The Vilsmeier reagent (chloroiminium ion) is a weak electrophile that is highly selective for the most electron-rich position (C2). Unlike Friedel-Crafts acylation, which requires Lewis acids that might degrade sensitive N-aryl moieties, Vilsmeier conditions are mild and self-validating.

Detailed Protocol

Target: 1-Phenyl-1H-pyrrole-2-carbaldehyde

Reagents:

  • Substrate: 1-Phenylpyrrole (1.0 equiv)

  • Reagent: POCl₃ (1.1 equiv)

  • Solvent/Reagent: DMF (3.0 equiv, excess acts as solvent/carrier)

  • Quench: Saturated NaOAc or NaHCO₃ solution.

Step-by-Step:

  • Reagent Formation: In a flame-dried flask under N₂, cool anhydrous DMF (3 mL) to 0 °C . Dropwise add POCl₃ (1.1 equiv) over 10 minutes. Stir for 30 mins at 0 °C to form the Vilsmeier salt (white precipitate or suspension).

  • Substrate Addition: Dissolve 1-phenylpyrrole (1.0 equiv) in minimal DMF (1 mL) and add it dropwise to the Vilsmeier salt at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Monitoring: TLC will show the consumption of the non-polar pyrrole and appearance of a polar, UV-active spot (iminium intermediate).

  • Hydrolysis (Critical): Pour the reaction mixture onto crushed ice (20 g). Neutralize carefully with saturated NaOAc solution (pH 7–8). Stir vigorously for 1 hour to hydrolyze the iminium salt to the aldehyde.

  • Extraction: Extract with CH₂Cl₂ (3 x 20 mL). Wash organics with water and brine.

  • Yield: Typically >85% yield of exclusive C2-isomer.[2]

Protocol C: Regioselective Lithiation & Trapping

Best for: Introducing Alkyl, Silyl, or Iodo groups.

Mechanism & Rationale

While N-protecting groups like Boc or TIPS direct lithiation to C3 (via steric blocking) or C2 (via coordination), N-aryl groups are less coordinating. However, the acidity of the C2 proton (pKa ~23) allows for selective deprotonation using standard organolithiums, provided the temperature is strictly controlled to prevent isomerization or attack on the N-aryl ring.

Detailed Protocol

Target: 2-Iodo-1-phenyl-1H-pyrrole (Precursor for Suzuki Coupling)

Reagents:

  • Substrate: 1-Phenylpyrrole (1.0 equiv)

  • Base: n-BuLi (1.1 equiv, 2.5 M in hexanes)

  • Additive: TMEDA (1.1 equiv) - Essential for breaking BuLi aggregates.

  • Electrophile: Iodine (I₂) or alkyl halide.

  • Solvent: THF (anhydrous).

Step-by-Step:

  • Complexation: In a dried flask under Argon, dissolve 1-phenylpyrrole (1.0 mmol) and TMEDA (1.1 mmol) in THF (5 mL). Cool to -78 °C .

  • Lithiation: Add n-BuLi (1.1 mmol) dropwise over 10 minutes.

    • Note: Maintain temp < -70 °C. Stir for 1 hour at -78 °C.

  • Trapping: Dissolve Iodine (1.2 mmol) in THF (2 mL) and add it dropwise to the lithiated species at -78 °C.

  • Warming: Allow to warm to room temperature over 2 hours.

  • Quench: Add saturated Na₂S₂O₃ (thiosulfate) solution to quench excess iodine (color change from purple/brown to yellow/clear).

  • Isolation: Extract with ether, dry, and concentrate.

Comparative Data & Troubleshooting

Method Selection Table
FeaturePd-Catalyzed C-HVilsmeier-HaackLithiation-Trapping
Primary Product 2-Arylpyrroles2-Formylpyrroles2-Iodo/Alkyl/Silyl
C2 Selectivity High (>95:5)ExclusiveModerate to High*
Functional Group Tolerance Excellent (Esters, Nitriles OK)Good (Acid sensitive groups risk)Low (No Carbonyls/Electrophiles)
Limiting Factor Catalyst CostLimited to FormylationMoisture Sensitivity

*Lithiation selectivity degrades if the N-aryl group has ortho-directing substituents (e.g., OMe).

Troubleshooting Guide
  • Problem: Low yield in Pd-Catalyzed Arylation.

    • Solution: Add 30 mol% Pivalic Acid . This promotes the CMD mechanism, crucial for breaking the C-H bond in electron-rich heterocycles.

  • Problem: C2 vs C3 mixture in Lithiation.

    • Solution: Ensure temperature is -78 °C . Higher temperatures (-20 °C) allow thermodynamic equilibration, which may favor C3 or ring lithiation.

  • Problem: N-Aryl ring functionalization (side reaction).

    • Solution: Use Protocol A (Pd-catalysis). The C-H activation of the pyrrole ring is kinetically much faster than the benzene ring activation under these conditions.

References

  • Direct C2-arylation of N-acyl and N-aryl pyrroles with aryl halides under palladium c

    • Source: Organic & Biomolecular Chemistry, 2012.
    • Context: Establishes the baseline for Pd-c
  • Ligand-Controlled C2- or C3-Selectivity Switching in the Palladium-Catalyzed C–H Aryl

    • Source: Organic Letters, 2025 (Early Access/Recent).
    • Context: Defines the ability to switch regioselectivity using specific phosphine ligands.
  • Regioselective Functionaliz

    • Source: PapersFlow / General Review.
    • Context: Overview of electrophilic substitution preferences (C2 vs C3).
  • Palladium-Catalyzed Direct Arylations of NH-Free Pyrrole and N-Tosylpyrrole.

    • Source: ChemInform / European Journal of Organic Chemistry.
    • Context: Comparison of N-protecting group effects on regioselectivity.[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 2,4-Dimethylaniline (2,4-DMA)

Executive Summary

This guide addresses the removal of 2,4-dimethylaniline (2,4-DMA) from pyrrole products, a common challenge following Paal-Knorr synthesis .

The core difficulty lies in the chemical similarity between the impurity and the product: both are electron-rich aromatic systems. However, they differ critically in basicity . 2,4-DMA is a weak base (


 of conjugate acid 

4.9), whereas pyrroles are extremely weak bases that are prone to acid-catalyzed polymerization.[1]

Critical Warning: Do not use concentrated mineral acids (e.g., 6M HCl) for this separation.[1] Strong acidic environments will cause the pyrrole product to polymerize into a "black tar," leading to total product loss.

Module 1: Acid-Base Extraction (The Standard Protocol)

Best For: Bulk removal of >90% of the aniline impurity.

The Science (Causality)

We utilize the


 differential.[1] By adjusting the aqueous phase to a pH of ~3-4, we protonate the 2,4-DMA (

) into its water-soluble ammonium salt. The pyrrole remains neutral (lipophilic) and stays in the organic layer.[1] We prefer Citric Acid over HCl because it buffers the pH, preventing localized pockets of high acidity that degrade the pyrrole.
Protocol
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Ratio: 10 mL solvent per 1 g crude.

  • The Mild Acid Wash:

    • Prepare a 10% (w/v) Citric Acid solution (pH

      
       2-3).
      
    • Wash the organic layer 3 times with the citric acid solution.

    • Observation: The aniline moves to the aqueous layer as the ammonium citrate salt.

  • The Brine Wash: Wash the organic layer once with saturated NaCl (brine) to remove residual acid and water.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
Validation (Self-Check)
  • TLC Analysis: Spot the organic layer against authentic 2,4-DMA.

  • Stain: Use Ninhydrin . The aniline spot will turn red/purple upon heating. The pyrrole will not stain significantly with Ninhydrin but will turn pink/red with Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).[1]

Module 2: Flash Chromatography (High Purity)

Best For: Final purification to >99% purity.[1]

The Science

Anilines possess a lone pair of electrons on the nitrogen that interacts strongly with the acidic silanols (Si-OH) on silica gel. This causes "streaking" or "tailing," where the impurity smears across the column, contaminating the pyrrole fractions.

Solution: We deactivate the silica using a volatile base (Triethylamine , TEA).[1]

Protocol
  • Slurry Preparation: Prepare the silica slurry using your starting eluent (e.g., Hexanes).

  • Deactivation: Add 1% Triethylamine (TEA) to the slurry and pour the column.

  • Flushing: Flush the packed column with 2 column volumes of pure eluent (without TEA) to remove excess base.

    • Why? Excess TEA can sometimes co-elute with the product. The protons on the silica surface are now capped as ammonium salts.

  • Elution: Load your sample and run the column using your standard gradient (e.g., Hexanes/EtOAc).

  • Result: The 2,4-DMA will elute as a sharp band rather than a streak, likely separating cleanly from the pyrrole.

Module 3: Scavenging Resins (Polishing)

Best For: Late-stage drug candidates where chromatography is difficult; removing trace (<1%) amines.[1]

The Science

We use a solid-supported isocyanate or aldehyde resin. The unreacted aniline acts as a nucleophile, attacking the electrophilic resin. The impurity becomes covalently bound to the bead, which is then filtered off.

Protocol
  • Selection: Use a Polystyrene-Isocyanate resin (e.g., PS-Isocyanate).

  • Stoichiometry: Add 3 equivalents of resin relative to the estimated amount of 2,4-DMA impurity.

  • Incubation: Agitate (do not stir with a magnetic bar, which grinds the beads) at Room Temperature for 4-12 hours.

  • Filtration: Filter the mixture through a fritted funnel. The filtrate contains the pure pyrrole; the impurity stays on the filter paper.

Visualizing the Workflow
Figure 1: Purification Decision Logic

This flowchart guides you through the decision-making process based on the scale and stability of your specific pyrrole derivative.

PurificationLogic Start Crude Pyrrole Product (Contaminated with 2,4-DMA) StabilityCheck Is the Pyrrole Acid-Sensitive? (e.g., electron-rich, no EWG) Start->StabilityCheck AcidWash Liquid-Liquid Extraction Solvent: 1M HCl (Cold) StabilityCheck->AcidWash No (Stable) MildWash Liquid-Liquid Extraction Solvent: 10% Citric Acid StabilityCheck->MildWash Yes (Sensitive) TLC TLC Check (Ninhydrin) AcidWash->TLC MildWash->TLC Clean Impurity Removed? (No Red Spot) TLC->Clean Final Concentrate & Dry (Final Product) Clean->Final Yes Resin Add Scavenging Resin (PS-Isocyanate) Clean->Resin Trace Remaining Column Flash Column (Pre-treat Silica with 1% TEA) Clean->Column Significant Remaining Resin->Final Column->Final

Caption: Decision tree for selecting the optimal purification method based on pyrrole stability and impurity load.

Data Summary: 2,4-Dimethylaniline Properties
PropertyValueImplication for Purification
Boiling Point 214-218°CToo high for simple evaporation; requires high-vac distillation.
Basicity (

of

)
~4.9Weak base.[1] Can be protonated by weak acids (Citric, Acetic).[1]
Solubility Organic Solvents, Acidic WaterAllows for acid-base extraction.
TLC Visualization UV active, Ninhydrin (+)Easy to monitor separation from pyrrole (Ninhydrin -).[1]
Frequently Asked Questions (FAQ)

Q1: My pyrrole product turned black after the acid wash. What happened? A: You likely experienced acid-catalyzed polymerization. Pyrroles are electron-rich and can attack each other in the presence of protons.

  • Fix: Switch from HCl to 10% Citric Acid or 0.5M Acetic Acid . Keep the extraction cold (0°C) and minimize contact time.[1]

Q2: I ran a column, but the aniline and pyrrole co-eluted. Why? A: Aniline "tails" on silica due to hydrogen bonding with silanols. This tail can overlap with your product.

  • Fix: Pre-equilibrate your column with 1% Triethylamine (TEA) in hexanes.[1] This neutralizes the silica surface.[2] Alternatively, use Basic Alumina instead of silica.

Q3: Can I just distill the aniline off? A: 2,4-DMA boils at ~214°C. Unless your pyrrole is very heavy (high MW) or you have a good vacuum (<1 mbar), co-distillation is likely.[1] Kugelrohr distillation might work if the pyrrole is solid and the aniline is liquid, but chemical removal is usually superior.

Q4: How do I confirm the impurity is gone without NMR? A: Perform a "co-spot" TLC.

  • Spot Pure Product.

  • Spot Authentic 2,4-DMA.

  • Spot a mixture of both.

  • Elute and stain with Ninhydrin . If your product lane shows any red/purple color at the Rf of the aniline, you still have impurity.

References
  • PubChem. (n.d.).[1] 2,4-Dimethylaniline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[1] Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • University of Rochester. (n.d.).[1] Tips for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Oligomerization in Acidic Synthesis Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to a persistent challenge in chemical and pharmaceutical synthesis: the unwanted formation of oligomers under acidic conditions. This guide is designed for researchers, scientists, and drug development professionals who encounter oligomeric impurities that compromise yield, complicate purification, and impact the efficacy of target molecules. Here, we move beyond simple protocols to explain the causal mechanisms behind oligomerization and provide robust, field-tested troubleshooting and prevention strategies.

Section 1: Understanding the Problem - The "Why" and "How" of Acid-Catalyzed Oligomerization

This section lays the foundational knowledge for diagnosing and solving oligomerization issues. Understanding the underlying chemical mechanisms is the first step toward rational control of your reaction.

Q1: What is oligomerization and why is it a critical problem in my synthesis?

A1: Oligomerization is a chemical process that combines a limited number of monomer units to form a short-chain polymer, or "oligomer." In the context of your synthesis, the "monomer" can be your starting material, your product, or a reactive intermediate.

This side reaction is a significant problem for several reasons:

  • Yield Reduction: Each molecule that forms an oligomer is one less molecule of your desired product.

  • Purification Complexity: Oligomers often have physical properties (e.g., polarity, solubility) similar to the target compound, making them difficult to remove by standard chromatographic or crystallization techniques.[1]

  • Altered Biological Activity: In drug development, oligomeric impurities can exhibit different toxicological or pharmacological profiles, posing a safety risk.

  • Process Inefficiency: The need for additional purification steps increases time and material costs, which is particularly problematic in industrial-scale production.[2]

Q2: What are the common mechanisms driving acid-catalyzed oligomerization?

A2: Under acidic conditions, oligomerization is typically initiated by the formation of a highly reactive, electrophilic intermediate. The specific pathway depends on the functional groups present in your molecule. The three most common mechanisms are carbocation-mediated polymerization, acid-catalyzed condensation, and hemiacetal/acetal formation.[3]

  • Carbocation-Mediated Pathway: This is prevalent during the acid-labile deprotection of groups like tert-butyloxycarbonyl (Boc) or in reactions involving alkenes. A strong acid generates a reactive carbocation (e.g., the tert-butyl cation) which, instead of being quenched, acts as a potent electrophile and alkylates a nucleophilic site on another molecule (e.g., electron-rich aromatic rings like Tryptophan or sulfur-containing residues like Methionine).[4][5] This initiates a chain reaction, leading to oligomer formation.

  • Condensation Pathway: Functional groups like carboxylic acids and alcohols can undergo acid-catalyzed intermolecular esterification to form dimers and higher-order oligomers.[3][6] Similarly, aldehydes and ketones can undergo aldol condensation.[3] The extent of these reactions increases with higher substrate concentration and lower water content.[6]

  • Hemiacetal/Acetal Formation: Carbonyls and alcohols can react under acidic conditions to form hemiacetals, which can then react with another alcohol to form an acetal, linking two molecules together.[3] This can continue, leading to oligomeric species.

Below is a diagram illustrating these primary mechanistic pathways.

Acid_Catalyzed_Oligomerization_Mechanisms cluster_0 Initiation by Acid (H+) cluster_1 Reactive Intermediate Formation cluster_2 Oligomerization Pathways cluster_3 Result Start Substrate (e.g., Boc-Amine, Alkene, Alcohol) H_plus H+ Carbocation Reactive Carbocation (e.g., t-butyl+) H_plus->Carbocation From Boc group or Alkene ProtonatedCarbonyl Protonated Carbonyl or Carboxylic Acid H_plus->ProtonatedCarbonyl From Carbonyl, Carboxyl, or Alcohol Pathway1 Carbocation Alkylation (Chain Reaction) Carbocation->Pathway1 Pathway2 Intermolecular Condensation (Esterification, Aldol) ProtonatedCarbonyl->Pathway2 Pathway3 Hemiacetal/Acetal Formation ProtonatedCarbonyl->Pathway3 Oligomer Oligomeric Impurities Pathway1->Oligomer Pathway2->Oligomer Pathway3->Oligomer

Caption: Primary mechanisms of acid-catalyzed oligomerization.

Section 2: Troubleshooting Guide - "I see unexpected high MW species. What now?"

This section provides a systematic, question-driven approach to diagnose and resolve oligomerization issues observed during an experiment.

Symptom: My LC-MS analysis shows the desired product peak, but also a series of higher molecular weight (HMW) impurities with a repeating mass unit.

Q1: How do I definitively confirm these HMW species are oligomers?

A1: The key is in the mass spectrometry (MS) data. Oligomers will appear as a series of peaks separated by the mass of the monomer unit.

  • Diagnostic Step 1: Analyze the Mass Spectrum. Look for a pattern of [M+H]+, [2M+H]+, [3M+H]+, etc., where 'M' is the mass of your monomeric starting material or product.

  • Diagnostic Step 2: Check for Adducts. In cases of deprotection, the repeating unit might be the mass of your product plus the mass of an alkyl fragment from the protecting group. For example, during a Boc deprotection, you might see [Product + 56 Da]+, [Product + 2*56 Da]+, etc., corresponding to alkylation by a tert-butyl group (mass 57, minus H).[4][5]

Q2: I've confirmed oligomerization during my Boc deprotection step with trifluoroacetic acid (TFA). What are the most likely causes and immediate solutions?

A2: The primary cause is the generation of the reactive tert-butyl cation.[4] Your immediate goal is to trap this cation before it can react with your product.

  • Immediate Solution: Introduce Scavengers. Scavengers are nucleophilic compounds added to the reaction mixture to quench reactive electrophiles.[4][7] For trapping carbocations, triisopropylsilane (TIS) or water are highly effective.

    • Troubleshooting Action: Increase the amount of scavenger in your TFA "cleavage cocktail." A standard cocktail is 95% TFA, 2.5% Water, 2.5% TIS. If you are seeing alkylation, try increasing TIS to 5%.[8]

    • Verification: Re-run the deprotection with the modified cocktail and analyze the crude product by LC-MS. The intensity of the oligomer peaks should be significantly reduced.

Q3: I've added scavengers, but oligomerization persists. What other reaction parameters should I investigate?

A3: If scavengers are insufficient, the reaction conditions themselves are likely promoting the side reaction. Temperature and acid concentration are the next critical parameters to adjust.

  • Parameter 1: Temperature. Oligomerization rates are often highly sensitive to temperature.[9] Higher temperatures can increase the rate of side reactions more than the desired reaction.

    • Troubleshooting Action: Perform the deprotection or reaction at a lower temperature. If you are running at room temperature, try 0 °C.

  • Parameter 2: Acid Concentration & Type. The strength and concentration of the acid dictate the concentration of reactive intermediates.[9][10]

    • Troubleshooting Action: Reduce the concentration of the acid. If using pure TFA, try diluting it in a suitable solvent like dichloromethane (DCM). Alternatively, switch to a milder acid. For some Boc deprotections, 4M HCl in dioxane can be effective and less prone to certain side reactions.[11]

  • Parameter 3: Reaction Time. Prolonged exposure to strong acid can increase the likelihood of side reactions.

    • Troubleshooting Action: Monitor the reaction closely (e.g., by HPLC) and quench it as soon as the starting material is consumed.

The following workflow diagram summarizes the troubleshooting process.

Troubleshooting_Workflow Start Symptom: High MW Impurities Observed in LC-MS CheckMass Q: Is there a repeating mass unit in the MS? Start->CheckMass NotOligomer Not Oligomerization. Investigate other side reactions. CheckMass->NotOligomer No IsOligomer Yes. Oligomerization is confirmed. CheckMass->IsOligomer Yes IdentifyReaction Q: What is the reaction type? IsOligomer->IdentifyReaction Deprotection Acidic Deprotection (e.g., Boc, Trityl) IdentifyReaction->Deprotection Condensation Condensation (e.g., Esterification) IdentifyReaction->Condensation Action_Scavenger Action: Add/Increase Scavenger (e.g., TIS, Water, Thioanisole) Deprotection->Action_Scavenger Action_Conditions Action: Optimize Conditions (Temp, Time, Concentration) Condensation->Action_Conditions CheckAgain1 Re-analyze by LC-MS. Problem solved? Action_Scavenger->CheckAgain1 CheckAgain2 Re-analyze by LC-MS. Problem solved? Action_Conditions->CheckAgain2 CheckAgain1->Action_Conditions No Success Success: Proceed with optimized protocol. CheckAgain1->Success Yes CheckAgain2->Success Yes Failure Problem Persists: Consider redesign (See Section 3) CheckAgain2->Failure No

Caption: Troubleshooting workflow for oligomerization.

Section 3: Proactive Strategies - Designing Your Synthesis for Success

The most effective way to deal with oligomerization is to prevent it from happening in the first place. This section focuses on strategic choices during reaction design.

Q1: What are "scavengers," and how do I choose the right one for my reaction?

A1: Scavengers, or cation traps, are nucleophilic reagents added to a reaction to intercept reactive electrophiles (like carbocations) before they can cause unwanted side reactions such as oligomerization or alkylation of sensitive functional groups.[4][7] The choice of scavenger depends on the specific carbocation being generated and the sensitive residues in your molecule.

ScavengerTarget Reactive SpeciesTypical Application / Protects
Water (H₂O) General purpose, hard carbocations (tert-butyl)General use in TFA cocktails
Triisopropylsilane (TIS) Hard carbocations, reduces trityl groupsProtecting Trp, Met, Cys during Boc/Trt cleavage
Thioanisole Soft carbocations (benzyl-type)Protecting Trp, Met during cleavage of benzyl-type PGs
1,2-Ethanedithiol (EDT) Trityl and other soft cationsCleavage from resins, protecting Trp
Anisole General aromatic electrophilic substitutionProtecting Tyr, Trp from alkylation

Authoritative Insight: A combination of scavengers is often most effective. A "global" scavenger like water or TIS handles the bulk carbocations, while a more specific scavenger like thioanisole can protect particularly sensitive residues.

Q2: How can I use protecting groups strategically to prevent oligomerization?

A2: A well-designed protecting group strategy is fundamental to complex synthesis and can preemptively block sites prone to acid-catalyzed side reactions. The concept of "orthogonal protection" is key here.[2][12]

  • Orthogonal Strategy: Use protecting groups that are removed under different, non-interfering conditions.[13] For example, if you are performing an acid-catalyzed reaction elsewhere in the molecule, protect sensitive amines with a base-labile Fmoc group instead of an acid-labile Boc group. This ensures the amine remains masked and non-nucleophilic during the acidic step, preventing it from participating in oligomerization.[13]

  • Protecting Side Chains: In peptide synthesis, acid-sensitive side chains (like Trp, Met, Tyr) are protected with groups that are cleaved only under the final, strong-acid conditions, preventing them from being alkylated by carbocations generated during intermediate Boc-deprotection steps.[5]

Section 4: Analytical Workflows - Detection and Quantification

Reliable detection and quantification of oligomeric impurities are essential for process optimization and quality control.

Q1: What is the best analytical method for identifying and quantifying oligomers?

A1: The combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the gold standard.[7][14] HPLC separates the oligomers from the main product and from each other based on size and polarity, while MS provides the mass information needed for positive identification.[15]

Protocol: General HPLC-MS Method for Oligomer Analysis

This protocol provides a starting point for developing a method to resolve oligomeric species.

  • Column Selection:

    • A C18 reversed-phase column is a versatile starting point. For resolving oligomers that differ only by the number of repeating units, a column with a long carbon chain and high surface area is often beneficial.

    • Expert Tip: If your oligomers are very polar, consider an aqueous C18 or a polar-embedded column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. TFA often provides sharper peaks for peptides but can cause ion suppression in the MS.

    • Mobile Phase B: 0.1% Formic Acid or 0.1% TFA in Acetonitrile.

  • Gradient Elution:

    • Oligomers typically elute after the monomer. A shallow gradient is required to resolve species that are close in polarity.

    • Initial Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and hold for 2-3 minutes to ensure good binding of all components.

    • Elution: Program a long, shallow gradient (e.g., 5% to 65% B over 30-40 minutes).

    • Wash Step: Include a high-organic wash (e.g., ramp to 95% B) at the end of the run to elute any highly retained, larger oligomers.

  • MS Detector Settings:

    • Mode: Use Electrospray Ionization (ESI) in positive ion mode.

    • Scan Range: Set a wide scan range to ensure you capture the expected masses of your monomer and several oligomeric species (e.g., 100 to 2000 m/z).

    • Data Analysis: Extract ion chromatograms (EICs) for the expected m/z values of the monomer [M+H]+, dimer [2M+H]+, trimer [3M+H]+, and any expected adducts (e.g., [M+56+H]+). This will confirm their presence and retention times.

  • Quantification:

    • Quantification can be performed using the peak areas from the UV chromatogram (if chromophores are present) or the EICs from the MS.[16] For accurate quantification, response factors for each oligomer should ideally be determined using isolated standards, though relative quantification by peak area percentage is common for impurity profiling.

Section 5: Frequently Asked Questions (FAQs)

Q1: Can the amount of water in my reaction mixture affect oligomerization? A1: Absolutely. Water can play a dual role. In condensation reactions like esterification, excess water can shift the equilibrium away from the oligomeric products (Le Chatelier's principle).[3] However, in carbocation-mediated reactions (e.g., Boc deprotection), water can act as a beneficial scavenger, quenching reactive cations to form harmless alcohols like tert-butanol.[4] The optimal water content is system-dependent.

Q2: Are solid acid catalysts a good way to avoid oligomerization? A2: They can be. Solid acid catalysts, like zeolites or acid-functionalized resins, can offer better control and selectivity compared to homogeneous acids.[17][18][19] By confining the reaction to active sites within a porous structure, they can sometimes disfavor the formation of bulky oligomers.[19] However, they can also suffer from deactivation and may still produce oligomers depending on the reaction conditions.[17]

Q3: My starting material is degrading into oligomers upon storage. How can I prevent this? A3: This suggests your material is unstable, potentially in the presence of trace acid or moisture. Store the material under inert gas (argon or nitrogen), in a desiccator to exclude moisture, and at low temperatures. If the material is inherently acidic or can auto-catalyze, it may need to be purified immediately before use or stored as a more stable salt or protected derivative.

References
  • Butene Oligomerization by Phosphoric Acid Catalysis: Separating the Effects of Temperature and Catalyst Hydration on Product Selectivity. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Mechanisms of acid-catalyzed oligomeric growth by (a) esterification,... ResearchGate. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • HPLC of oligosaccharides: New developments in detection and peak identification. Piet Daas. Available at: [Link]

  • Effects of transport limitations on rates of acid-catalyzed alkene oligomerization. Nature. Available at: [Link]

  • Protecting group. Wikipedia. Available at: [Link]

  • Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies. Available at: [Link]

  • Protecting Groups in Organic Synthesis. ChemTalk. Available at: [Link]

  • Distinct Oligomerization of Lactic Acid in Aqueous Microdroplets. ACS Publications. Available at: [Link]

  • Dilute Acid Hydrolysis of Oligomers in Hydrothermal Pretreatment Hydrolyzate into Monomers with High Yields. eScholarship.org. Available at: [Link]

  • Butene Oligomerization by Phosphoric Acid Catalysis: Separating the Effects of Temperature and Catalyst Hydration on Product Selectivity. ResearchGate. Available at: [Link]

  • Controlling the Oligomerization State of Aβ-Derived Peptides with Light. Journal of the American Chemical Society. Available at: [Link]

  • Protecting Groups. University of Illinois. Available at: [Link]

  • Chemical control of peptide material phase transitions. RSC Publishing. Available at: [Link]

  • Chemical control of peptide material phase transitions. NSF Public Access Repository. Available at: [Link]

  • Amino Acid-Protecting Groups. ACS Publications. Available at: [Link]

  • Ethylene Oligomerization Catalyzed by Different Homogeneous or Heterogeneous Catalysts. MDPI. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • High-Temperature Conversion of Olefins to Liquid Hydrocarbons on γ-Al2O3. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Quantitation in the analysis of oligomers by HPLC with ELSD. ResearchGate. Available at: [Link]

  • Peptide oligomers from ultra-short peptides using sortase. PMC. Available at: [Link]

  • Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography. ACS Omega. Available at: [Link]

  • Radical scavengers | Preventing polymerization. Wako. Available at: [Link]

  • Peptide synthesis troubleshooting. Reddit. Available at: [Link]

  • The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms. PMC. Available at: [Link]

  • Innovative Analytical Techniques for Detecting and Quantifying Oligomers in Environmental Matrices. Queensland Alliance for Environmental Health Sciences. Available at: [Link]

  • Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. MDPI. Available at: [Link]

  • Effects of transport limitations on rates of acid-catalyzed alkene oligomerization. Nature Communications. Available at: [Link]

  • Acid-catalyzed hydrolysis: Significance and symbolism. ScienceDirect. Available at: [Link]

  • Oligonucleotide Analysis: Practical Techniques and Method Development Optimization for HPLC. Agilent. Available at: [Link]

  • Process for the synthesis of acrylic acid oligomer. Patents.
  • The Significance of Acid/Base Properties in Drug Discovery. PMC. Available at: [Link]

  • Oligomerization of Silicic Acids in Neutral Aqueous Solution: A First-Principles Investigation. Semantic Scholar. Available at: [Link]

  • Acid‐Catalyzed RNA‐Oligomerization from 3',5'‐cGMP. PMC. Available at: [Link]

  • DJ-1 Acts as a Scavenger of α-Synuclein Oligomers and Restores Monomeric Glycated α. PMC. Available at: [Link]

  • Molecular Mechanisms behind Free Radical Scavengers Function against Oxidative Stress. Hindawi. Available at: [Link]

  • Mechanism of the Polymerization of Olefins by Acid Catalysts. Industrial & Engineering Chemistry. Available at: [Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]

  • Role and mechanism of ROS scavengers in alleviating NLRP3-mediated inflammation. IUBMB Life. Available at: [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Available at: [Link]

  • Scavenger receptors in host defense: from functional aspects to mode of action. PMC. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. Available at: [Link]

  • The significance of acid/base properties in drug discovery. Chemical Society Reviews. Available at: [Link]

  • Special Issue Entitled “10th Anniversary of Catalysts: Recent Advances in the Use of Catalysts for Pharmaceuticals”. MDPI. Available at: [Link]

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Validation & Comparative

A Researcher's Guide to 13C NMR Assignments for 2,4-Dimethylphenyl Substituted Pyrroles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel organic molecules is paramount. Among the plethora of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for mapping the carbon framework of a molecule. However, for complex aromatic systems such as 2,4-dimethylphenyl substituted pyrroles, the assignment of 13C NMR signals can be a non-trivial task, often requiring a multi-pronged analytical approach. This guide provides an in-depth comparison of methodologies for the accurate assignment of 13C NMR spectra for this class of compounds, supported by experimental data and field-proven insights.

The Challenge: Ambiguity in Aromatic 13C NMR Spectra

The 13C NMR spectrum of a 2,4-dimethylphenyl substituted pyrrole presents a unique set of challenges. The presence of two interconnected aromatic rings, each with its own set of substituents, leads to a crowded aromatic region (typically 110-140 ppm). The electronic effects of the substituents on both the pyrrole and phenyl rings modulate the chemical shifts of the carbon atoms, sometimes in a counter-intuitive manner. Simple prediction models based on additivity rules can often fail to provide definitive assignments, especially for quaternary carbons. This ambiguity necessitates the use of more sophisticated NMR techniques to unravel the precise connectivity and chemical environment of each carbon atom.

Experimental Protocol: A Case Study of a Dimethylphenyl-Substituted Pyrrole

To illustrate a robust assignment strategy, we will refer to the experimental data for a closely related analogue, 2-(3,5-dimethylphenyl)-5-phenyl-1H-pyrrole .[1] The methodologies employed in its characterization are directly applicable to the 2,4-dimethylphenyl isomer.

Step 1: 1D 13C NMR Acquisition

The foundational experiment is the acquisition of a standard proton-decoupled 13C NMR spectrum.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.

  • Instrument Setup: The spectrum is typically acquired on a 400 or 500 MHz NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width (SW): Approximately 200-250 ppm to ensure all carbon signals, including any potential carbonyls or other downfield carbons, are captured.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds is crucial to allow for full relaxation of all carbon nuclei, especially quaternary carbons, for more reliable integration (though integration in 13C NMR is generally not quantitative).

    • Number of Scans (NS): Ranging from a few hundred to several thousand scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

Step 2: 2D NMR for Unambiguous Assignments - HSQC and HMBC

To overcome the limitations of 1D 13C NMR, two-dimensional techniques are indispensable.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each carbon atom with its directly attached proton(s). This is invaluable for assigning protonated carbons.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between carbons and protons that are two or three bonds apart (and sometimes four in conjugated systems). It is the key to identifying quaternary carbons and piecing together the molecular fragments.

Methodology for HSQC and HMBC:

  • Instrument Setup: The same spectrometer and sample are used.

  • Pulse Programs: Standard vendor-provided pulse sequences for HSQC (e.g., hsqcedetgpsp) and HMBC (e.g., hmbcgplpndqf) are employed.

  • Acquisition Parameters:

    • The proton and carbon spectral widths are set to encompass all relevant signals.

    • The number of increments in the indirect dimension (F1) and the number of scans are optimized to achieve the desired resolution and sensitivity within a reasonable experiment time.

Data Interpretation and Comparative Analysis: A Practical Walk-through

Let's analyze the reported 13C NMR data for 2-(3,5-dimethylphenyl)-5-phenyl-1H-pyrrole to demonstrate the assignment process.[1]

Table 1: 13C NMR (125 MHz, DMSO-d6) Data for 2-(3,5-dimethylphenyl)-5-phenyl-1H-pyrrole [1]

Chemical Shift (δ, ppm)Assignment (based on 2D NMR)Carbon Type
137.4C3', C5' (Dimethylphenyl)Quaternary
133.2C1' (Dimethylphenyl)Quaternary
132.7C2 (Pyrrole)Quaternary
132.6C5 (Pyrrole)Quaternary
132.4C1'' (Phenyl)Quaternary
128.5C3'', C5'' (Phenyl)CH
127.3C4' (Dimethylphenyl)CH
125.6C2'', C6'' (Phenyl)CH
123.9C4'' (Phenyl)CH
121.8C6' (Dimethylphenyl)CH
107.5C3 (Pyrrole)CH
107.4C4 (Pyrrole)CH
21.0-CH3 (on Dimethylphenyl)CH3

Assignment Rationale:

  • Distinguishing Aromatic Rings: The signals for the dimethylphenyl and phenyl rings are differentiated based on their substitution patterns and expected electronic effects.

  • HSQC for Protonated Carbons: The HSQC spectrum would show direct correlations between the proton signals and the carbon signals listed as CH or CH3. For instance, the proton signal for the two methyl groups would correlate with the carbon signal at 21.0 ppm.

  • HMBC for Quaternary Carbons and Connectivity: The HMBC spectrum is crucial for assigning the quaternary carbons and confirming the overall structure.

// Connections C2 -> C1p [style=invis]; C5 -> C1pp [style=invis];

// HMBC Arrows edge [color="#EA4335", constraint=false, penwidth=1.5]; H4p [label="H4'", shape=point]; H2p [label="H2'/H6'", shape=point]; H_Me [label="H-Me", shape=point]; H3 [label="H3", shape=point]; H4 [label="H4", shape=point]; H2pp [label="H2''/H6''", shape=point]; H3pp [label="H3''/H5''", shape=point]; H4pp [label="H4''", shape=point];

H4p -> C2p [label="3J"]; H4p -> C3p [label="2J"]; H2p -> C4p [label="3J"]; H2p -> C1p [label="2J"]; H_Me -> C3p [label="2J"]; H_Me -> C4p [label="3J"]; H_Me -> C2p [label="3J"]; H3 -> C5 [label="3J"]; H3 -> C2 [label="2J"]; H4 -> C2 [label="3J"]; H4 -> C5 [label="2J"]; H2pp -> C4pp [label="3J"]; H2pp -> C1pp [label="2J"]; H3pp -> C1pp [label="2J"]; H4pp -> C2pp [label="2J"]; } Key HMBC correlations for structural assignment.

Visualizing Connectivity: The Graphviz diagram above illustrates some of the key expected HMBC correlations that would be used to assemble the structure. For example, the protons of the methyl groups (H-Me) would show correlations to the quaternary carbons C3'/C5' (a two-bond correlation, 2J) and the protonated carbon C4' (a three-bond correlation, 3J). Similarly, the pyrrole protons H3 and H4 would show correlations to the quaternary carbons C2 and C5, confirming the connectivity of the pyrrole ring.

Comparison with Alternative and Complementary Techniques

While 13C NMR, especially when combined with 2D techniques, is powerful, a comprehensive structural elucidation often benefits from a suite of analytical methods.

Table 2: Comparison of NMR Techniques for Structural Elucidation

TechniqueInformation ProvidedStrengthsLimitations
1H NMR Proton environment, multiplicity (J-coupling), integrationHigh sensitivity, fast acquisitionSignal overlap in complex molecules
13C NMR Carbon backbone, number of unique carbonsExcellent spectral dispersionLow sensitivity, requires longer acquisition times
DEPT Differentiates between CH, CH2, and CH3 groupsFaster than HSQC for multiplicity editingQuaternary carbons are not observed
COSY Proton-proton (2-3 bond) correlationsEstablishes proton spin systemsDoes not directly probe the carbon skeleton
HSQC Direct one-bond proton-carbon correlationsHighly sensitive for protonated carbonsDoes not provide information on quaternary carbons
HMBC Long-range (2-4 bond) proton-carbon correlationsKey for assigning quaternary carbons and connecting fragmentsAbsence of a correlation is not definitive proof of distance

Workflow A Purified Compound B 1H NMR A->B C 13C NMR A->C E HSQC B->E F HMBC B->F G COSY B->G H Preliminary Assignments B->H D DEPT C->D C->E C->F I Unambiguous Structure Elucidation D->I E->I F->I G->H H->I

Causality in Experimental Choices: The workflow begins with the rapid and sensitive 1H NMR to get an initial overview of the proton environments. This is followed by the 13C NMR to map the carbon skeleton. DEPT or HSQC is then used to assign the protonated carbons. For a molecule of this complexity, HSQC is often preferred due to its higher sensitivity. The "linchpin" experiment is the HMBC, which connects the molecular fragments and definitively places the quaternary carbons. COSY is used to confirm the proton-proton coupling networks within the aromatic rings. This systematic and multi-technique approach ensures a self-validating and trustworthy structural assignment.

Conclusion

The accurate assignment of 13C NMR spectra for 2,4-dimethylphenyl substituted pyrroles is a task that demands more than a simple 1D spectrum. While 1D 13C NMR provides the fundamental carbon chemical shifts, its full potential is only realized when used in concert with 2D NMR techniques. The HSQC experiment provides a clear map of all protonated carbons, while the HMBC experiment is the key to placing quaternary carbons and confirming the overall connectivity of the molecule. By adopting an integrated workflow that combines 1D and 2D NMR methodologies, researchers can achieve unambiguous and reliable structural assignments, a critical step in the advancement of chemical and pharmaceutical research.

References

  • Supporting Information for an article providing 1H and 13C NMR data for 2-(3,5-dimethylphenyl)-5-phenyl-1H-pyrrole.
  • Taylor & Francis. (n.d.). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Retrieved from [Link]

  • AWS. (n.d.). Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0187593). Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected.... Retrieved from [Link]

  • ResearchGate. (n.d.). Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • MDPI. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]

  • ACG Publications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Retrieved from [Link]

  • (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C{ 1 H} NMR Data a. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives. Retrieved from [Link]

  • (n.d.). Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,5-Dimethylpyrrole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethylpyrrole. Retrieved from [Link]

Sources

Precision Melting Point Determination of 1-(2,4-dimethylphenyl)-1H-pyrrole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocol for determining the melting point of 1-(2,4-dimethylphenyl)-1H-pyrrole , a specialized nitrogen-containing heterocycle often utilized as a scaffold in medicinal chemistry and materials science.

Executive Summary & Compound Profile

1-(2,4-dimethylphenyl)-1H-pyrrole is a synthesized N-aryl pyrrole derivative. Unlike simple pyrrole (a liquid), N-aryl derivatives often exist as low-melting crystalline solids or viscous oils that crystallize upon purification. Accurate melting point (MP) determination is the primary metric for establishing the identity , purity , and polymorphic stability of this compound following synthesis (typically via the Paal-Knorr method).

This guide compares three determination methodologies—Manual Capillary , Automated Optoelectronic , and Differential Scanning Calorimetry (DSC) —to identify the optimal workflow for researchers.

Compound Specifications
PropertyDetail
Chemical Structure N-substituted pyrrole ring attached to a 2,4-dimethylphenyl (m-xylene) moiety.
Expected Phase Crystalline solid or supercooled liquid (dependent on purity).
Critical Behavior Sublimation Risk: N-aryl pyrroles can sublime before melting. Photosensitivity: Pyrroles darken (oxidize) upon light exposure, depressing MP.
Target MP Range Estimated: 50–90 °C (Based on analogs like 1-phenylpyrrole, MP 60–62 °C).

Synthesis Context & Impurity Profile

To understand what you are measuring, you must understand the sample's origin. This compound is synthesized via the Paal-Knorr reaction , condensing 2,5-dimethoxytetrahydrofuran with 2,4-dimethylaniline.

Impact on Melting Point:

  • Residual Amine: Unreacted 2,4-dimethylaniline (liquid) will significantly depress the MP and cause "sweating" in the capillary.

  • Oligomers: Polypyrroles (dark solids) will broaden the range and raise the apparent decomposition temperature.

Visualization: Synthesis-to-Analysis Workflow

SynthesisWorkflow Start Reagents: 2,5-dimethoxytetrahydrofuran + 2,4-dimethylaniline Reaction Paal-Knorr Reaction (Acid Cat., Reflux) Start->Reaction Crude Crude Product (Dark Oil/Solid) Reaction->Crude Purification Purification: Column Chrom. or Recrystallization (EtOH) Crude->Purification Pure Pure 1-(2,4-dimethylphenyl)-1H-pyrrole (White/Pale Solid) Purification->Pure Analysis MP Determination (QC Check) Pure->Analysis

Caption: Figure 1. Synthesis and purification pathway identifying critical control points before MP analysis.

Comparative Analysis of Determination Methods

For a research-grade N-aryl pyrrole, the choice of method dictates the reliability of your data.

Method A: Manual Capillary (Thiele Tube / Mel-Temp)
  • Mechanism: Visual observation of phase transition in a glass capillary.

  • Verdict: NOT RECOMMENDED for final characterization.

  • Why: Subjective interpretation of the "meniscus point" is prone to error. Crucially, N-aryl pyrroles often sublime near their MP. In an open or unsealed capillary, the sample may vanish or re-deposit higher up the tube, mimicking a melt.

Method B: Automated Optoelectronic Detection
  • Mechanism: A laser beam is transmitted through the sample; a sensor detects the increase in light transmission as crystals turn to clear liquid.

  • Verdict: PREFERRED for Routine QC.

  • Why: Eliminates operator bias. Allows for a "ramp" protocol (e.g., 1 °C/min) that is strictly controlled.

  • Caveat: Colored impurities (oxidation products) can interfere with optical sensors, triggering early or late endpoints.

Method C: Differential Scanning Calorimetry (DSC)
  • Mechanism: Measures the heat flow difference between the sample and a reference pan as a function of temperature.

  • Verdict: GOLD STANDARD for R&D.

  • Why: It distinguishes between melting (endothermic peak) and decomposition (exothermic drift). It also calculates the absolute purity using the Van 't Hoff equation based on peak shape analysis.

Comparative Data Summary
FeatureManual CapillaryAutomated OptoelectronicDSC (Differential Scanning Calorimetry)
Precision ± 1.0–2.0 °C± 0.3–0.5 °C± 0.1 °C
Sublimation Handling Poor (Open system)Moderate (Sealed capillaries available)Excellent (Hermetically sealed pans)
Sample Required 1–5 mg2–5 mg2–10 mg
Data Output Range (Start/End)Range + Transmittance CurveOnset Temp, Peak Temp, Enthalpy of Fusion (

)
Primary Use Quick rough checkBatch release / QCNew Chemical Entity (NCE) Characterization

Recommended Protocol: Automated Optoelectronic Method

For routine verification of 1-(2,4-dimethylphenyl)-1H-pyrrole.

Equipment Setup
  • Instrument: Mettler Toledo MP system or Büchi Melting Point apparatus.

  • Calibration: Verify with Benzophenone (MP 47–49 °C) and Vanillin (MP 81–83 °C) standards, bracketing the expected range.

Step-by-Step Methodology
  • Sample Prep: Dry the synthesized pyrrole under high vacuum (0.1 mmHg) for 4 hours to remove solvent traces. Grind the solid into a fine, uniform powder.

  • Loading: Fill a clean glass capillary to a height of 3 mm . Compact the sample by tapping the capillary on a hard surface (or using the instrument's tamping wire) to eliminate air pockets.

    • Note: Air pockets cause poor heat transfer, leading to a wider range.

  • Pre-Heating: Set the "Start Temperature" to 40 °C (approx. 10–15 °C below expected MP).

  • Ramp Rate:

    • Fast Ramp (Screening): 5 °C/min to find the approximate point.

    • Measurement Ramp: 1.0 °C/min . (Do not exceed 1 °C/min for publication-quality data).

  • Observation:

    • Collapse Point: The solid settles (sintering).

    • Meniscus Point: The first drop of liquid forms.

    • Clear Point: The sample becomes completely transparent.

  • Reporting: Report the range from Meniscus Point to Clear Point (e.g., 54.2 – 55.1 °C).

Advanced Characterization: DSC Protocol

For determining absolute purity and heat of fusion.

Decision Logic for Method Selection

MethodSelection Start Sample: 1-(2,4-dimethylphenyl)-1H-pyrrole IsPure Is the sample highly pure? (>98% by HPLC/NMR) Start->IsPure No No IsPure->No Purify first Yes Yes IsPure->Yes Capillary Use Automated Capillary (Routine QC) DSC Use DSC (Thermodynamic Data) Sublimation Check for Sublimation (Does it disappear before melting?) Sublimation->No Stable Solid Sublimation->Yes Volatile Solid No->Capillary Yes->DSC Hermetic Pan Required Yes->Sublimation

Caption: Figure 2. Decision tree for selecting the appropriate melting point determination method.

DSC Experimental Steps
  • Pan Selection: Use Hermetically Sealed Aluminum Pans . This prevents mass loss via sublimation and protects the sensor from volatile off-gassing.

  • Reference: Empty hermetically sealed aluminum pan.

  • Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidation during heating.

  • Program:

    • Equilibrate at 25 °C.

    • Ramp 5 °C/min to 120 °C.

  • Analysis: Integrate the endothermic peak. The Onset Temperature (

    
    ) is the robust MP value reported in literature, not the peak maximum.
    

References

  • Paal, C. (1884).[1] "Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters." Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767.

  • Knorr, L. (1884).[1] "Synthese von Pyrrolderivaten."[1][2][3][4][5][6][7] Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642.

  • National Institute of Standards and Technology (NIST). "1H-Pyrrole, 2,5-dimethyl-1-phenyl- Phase change data." NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Westlab. (2023). "Measuring the Melting Point: Principle and Methods." Westlab Knowledge Base. Retrieved from [Link]

  • United States Pharmacopeia (USP). "USP <741> Melting Range or Temperature." USP-NF.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.